N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide
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Description
N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C15H14F2N2O2S and its molecular weight is 324.35. The purity is usually 95%.
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Scientific Research Applications
Selective Rhodium-Catalyzed Conjugate Addition Reactions : Research on 4-oxobutenamides has shown that they can undergo highly selective rhodium-catalyzed conjugate addition reactions with arylboronic acids. This process yields products with high regio- and enantioselectivity, which can be further derivatized, indicating potential for generating diverse molecular architectures (Zigterman et al., 2007).
Crystal Structure Optimization : Studies involving similar compounds, like N-(3,4-Dichlorophenyl)-3-oxobutanamide, have focused on crystal structure optimization using semi-empirical methods. This research helps understand the molecular structure and interactions, which is crucial for designing compounds with desired physical and chemical properties (Jotani, 2012).
Potential Biological Agents : Some 4-oxobutanamide derivatives have been synthesized to evaluate their antimicrobial activities. These compounds exhibited significant inhibition of bacterial and fungal growth, suggesting their potential as biological agents (Akbari et al., 2008).
Toxicity Assessment : The toxicity of 3-oxobutanamide derivatives has been assessed using human lymphocytes and isolated mitochondria. This research provides insights into the safety and potential side effects of these compounds, which is critical for their development as pharmaceuticals or other applications (Razzaghi-Asl et al., 2017).
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3,4-difluorophenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-11-2-1-10(7-12(11)17)13(20)3-4-14(21)19-15(8-18)5-6-22-9-15/h1-2,7H,3-6,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTPMTHECIPLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.